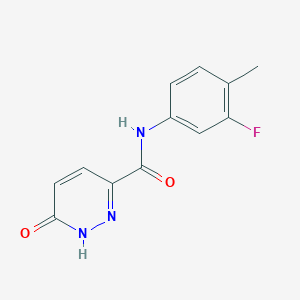
1-Pentafluorosulfanyl-3,5-diaminobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentafluorosulfanyl-3,5-diaminobenzene is an organosulfur compound with the molecular formula C₆H₇F₅N₂S. It is characterized by the presence of a pentafluorosulfanyl group (SF₅) attached to a benzene ring, which also contains two amino groups at the 3 and 5 positions. This compound is known for its high chemical stability and unique properties, making it a subject of interest in various fields of scientific research .
Mécanisme D'action
Target of Action
The primary target of 1-Pentafluorosulfanyl-3,5-diaminobenzene is the cell membrane of Gram-positive bacteria . The compound has shown significant antibacterial and antibiofilm activity against these bacteria .
Mode of Action
This compound interacts with its target by causing damage to the bacterial cell membrane . This damage is the primary mode of action for the compound, leading to the death of the bacteria .
Biochemical Pathways
Its primary impact comes from causing damage to the bacterial cell membrane .
Pharmacokinetics
The compound has shown promise in cytotoxicity experiments in eukaryotic cell lines, suggesting potential bioavailability .
Result of Action
The result of the action of this compound is the death of Gram-positive bacteria. The compound has shown significantly better antibacterial and antibiofilm activity against Gram-positive bacteria in lower concentrations compared to commonly used antibiotics like ciprofloxacin and gentamycin .
Méthodes De Préparation
The synthesis of 1-Pentafluorosulfanyl-3,5-diaminobenzene typically involves the direct fluorination of diaryldisulfides. One common method is the fluorination of diphenyl disulfide using elemental fluorine or other fluorinating agents such as silver(II) fluoride (AgF₂) or xenon difluoride (XeF₂). These reactions are carried out under controlled conditions to ensure the formation of the desired pentafluorosulfanyl group . Industrial production methods may involve batch or flow modes of fluorination, with a comprehensive computational study to optimize reaction conditions and yields .
Analyse Des Réactions Chimiques
1-Pentafluorosulfanyl-3,5-diaminobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other sulfur-containing groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Pentafluorosulfanyl-3,5-diaminobenzene has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
1-Pentafluorosulfanyl-3,5-diaminobenzene can be compared with other similar compounds, such as pentafluorosulfanylbenzene. While both compounds contain the pentafluorosulfanyl group, this compound is unique due to the presence of two amino groups on the benzene ring. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to achieve .
Similar compounds include:
Pentafluorosulfanylbenzene: An organosulfur compound with the formula C₆H₅SF₅, known for its high chemical stability and reactivity under various conditions.
Other arylsulfur pentafluorides: Compounds with similar structures but different substituents on the benzene ring, each with unique properties and applications.
Propriétés
IUPAC Name |
5-(pentafluoro-λ6-sulfanyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5N2S/c7-14(8,9,10,11)6-2-4(12)1-5(13)3-6/h1-3H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSCTTTZZGSNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)S(F)(F)(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2638266.png)
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2638267.png)
![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)


![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2638279.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638284.png)
![2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2638286.png)
![6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638288.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)
